1-Ethyl-1H-benzoimidazole-2-thiol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

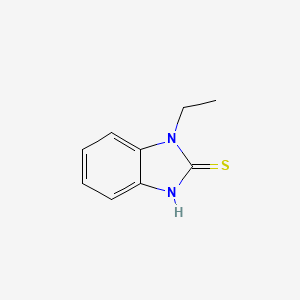

Structure

3D Structure

特性

IUPAC Name |

3-ethyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKJJWZLWPSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353846 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39573-31-4 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-1H-benzoimidazole-2-thiol (CAS No: 39573-31-4), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information on closely related benzimidazole-2-thiol derivatives to provide a thorough understanding of its expected characteristics.

Chemical and Physical Properties

This compound belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. The core structure consists of a fused benzene and imidazole ring, with an ethyl group attached to one of the nitrogen atoms and a thiol group at the 2-position. This substitution pattern influences its physicochemical properties and biological interactions.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Ethyl-1H-benzo[d]imidazole (Analogue) | 1H-Benzimidazole-2-ethanethiol (Analogue) |

| Molecular Formula | C₉H₁₀N₂S[1] | C₉H₁₀N₂ | C₉H₁₀N₂S |

| Molecular Weight | 178.26 g/mol [1] | 146.19 g/mol | 178.25 g/mol |

| Melting Point | Data not available | 168-170 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Predicted to have limited solubility in water and be soluble in polar organic solvents such as ethanol, methanol, and DMSO. | Data not available | Limited solubility in water; soluble in methanol, ethanol, and DMSO. |

| Appearance | Expected to be a solid at room temperature.[1] | White solid | Data not available |

| CAS Number | 39573-31-4[1][2] | 7035-68-9 | 2242-96-8 |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring, and a broad singlet for the N-H proton of the tautomeric thione form. |

| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons of the benzimidazole ring, and a characteristic signal for the C=S carbon in the thione tautomer. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3000 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching (around 1620 cm⁻¹), and C=S stretching. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (178.26), along with fragmentation patterns characteristic of the benzimidazole core and the loss of the ethyl group. |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the thiol group and the benzimidazole ring system.

-

Tautomerism: The compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (1-ethyl-1,3-dihydro-2H-benzoimidazole-2-thione). The equilibrium between these two forms is influenced by the solvent and temperature.

-

Alkylation: The sulfur atom in the thiol/thione group is a primary site for alkylation reactions.

-

Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids.

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group can act as ligands to coordinate with metal ions.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, a general and adaptable method based on the synthesis of analogous N-alkylated benzimidazole-2-thiols is provided below.

Synthesis of this compound

This synthesis is a two-step process starting from o-phenylenediamine.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL).

-

Addition of Reagents: To this solution, add potassium hydroxide (6.2 g, 0.11 mol) and stir until it dissolves. Then, add carbon disulfide (7.6 g, 0.1 mol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling to room temperature, the precipitated product is filtered, washed with cold ethanol, and then with water. The crude product is recrystallized from ethanol to yield 1H-benzoimidazole-2-thiol.

Step 2: N-Ethylation of 1H-benzoimidazole-2-thiol

-

Reaction Setup: In a round-bottom flask, suspend 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) in ethanol (200 mL).

-

Base Addition: Add sodium hydroxide (4.4 g, 0.11 mol) and stir until a clear solution is obtained.

-

Alkylation: Add ethyl iodide (17.1 g, 0.11 mol) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. While the specific signaling pathways modulated by this compound have not been elucidated, a well-established mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[1][3]

Representative Signaling Pathway: Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs.

Many benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[3] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.

Diagram 2: Tubulin Polymerization Inhibition Pathway

Caption: Representative pathway of tubulin polymerization inhibition.

Conclusion

This compound is a molecule with significant potential in drug discovery, stemming from the well-established biological activities of the benzimidazole scaffold. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview of its expected chemical properties, a plausible synthetic route, and a representative mechanism of action based on current knowledge of related compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

1-Ethyl-1H-benzoimidazole-2-thiol synthesis methods

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol

This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details two core synthetic strategies: the direct cyclization to form the ethyl-substituted benzimidazole ring and the N-alkylation of the parent 1H-benzoimidazole-2-thiol.

Core Synthesis Methods

The synthesis of this compound can be approached via two main routes:

-

Direct Synthesis: This method involves the cyclization of N1-ethylbenzene-1,2-diamine with carbon disulfide. It offers a straightforward approach to the target molecule in a single synthetic step from the appropriately substituted diamine.

-

N-Alkylation of 1H-benzoimidazole-2-thiol: This two-step approach first requires the synthesis of the parent 1H-benzoimidazole-2-thiol, followed by the selective ethylation of the nitrogen atom at the 1-position. This route allows for the synthesis of various N-substituted derivatives from a common intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthesis methods described in this guide.

| Method | Starting Material(s) | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Direct Synthesis | N1-ethylbenzene-1,2-diamine, Carbon disulfide | Pyridine | Pyridine | 8 hours | 82% | 120-122 |

| N-Alkylation Precursor | o-Phenylenediamine, Potassium ethyl xanthate | Ethanol, Water, Acetic acid | Ethanol | 3 hours | 84-86.5% | 303-304 |

| N-Alkylation | 1H-benzoimidazole-2-thiol, Ethyl iodide (representative) | Potassium Carbonate (representative) | Acetone | 6-15 hours | Variable | 120-122 |

Experimental Protocols

Method 1: Direct Synthesis from N1-Ethylbenzene-1,2-diamine

This protocol details the direct formation of the this compound ring system.

Experimental Protocol:

-

To a solution of N1-ethylbenzene-1,2-diamine (1.00 mmol, 136 mg) in pyridine (10 ml), add carbon disulfide (3.00 mmol, 228 mg).

-

Reflux the resulting solution for 8 hours.

-

After cooling, evaporate the reaction mixture in a vacuum.

-

Crystallize the residue from ethanol to obtain this compound as orange crystals.[1]

Characterization Data:

-

Yield: 146 mg (82%)[1]

-

Melting Point: 120–122 °C[1]

-

Elemental Analysis: Calculated for C₉H₁₀N₂S: C 60.64, H 5.65, N 15.72; Found: C 60.61, H 5.65, N 15.69.[1]

-

¹H NMR (300 MHz, DMSO-d₆): δ 1.19 (3H, t, CH₃), 3.82 (2H, q, CH₂), 6.83–7.08 (4H, m, Ar-H), 10.87 (1H, s, NH).[1]

-

¹³C NMR (75 MHz, DMSO-d₆): δ 13.8, 34.8, 107.9, 108.8, 120.4, 120.6, 128.3, 129.8, 153.9.[1]

Method 2: N-Alkylation of 1H-benzoimidazole-2-thiol

This two-step method first involves the synthesis of the parent benzimidazole-2-thiol, followed by N-ethylation.

Step 2a: Synthesis of 1H-benzoimidazole-2-thiol (Precursor)

Experimental Protocol:

-

In a 1-liter flask, combine o-phenylenediamine (0.3 mole, 32.4 g), potassium ethyl xanthate (0.33 mole, 52.8 g), 95% ethanol (300 ml), and water (45 ml).[2]

-

Heat the mixture under reflux for 3 hours.[2]

-

Cautiously add Norit (12 g) and continue refluxing for an additional 10 minutes.[2]

-

Filter the hot solution to remove the Norit.[2]

-

Heat the filtrate to 60–70 °C and add warm tap water (300 ml, 60–70 °C).[2]

-

With good stirring, add a solution of acetic acid (25 ml) in water (50 ml).[2]

-

Allow the product to crystallize, then cool in a refrigerator for 3 hours to complete crystallization.[2]

-

Collect the white crystals of 2-mercaptobenzimidazole by filtration and dry at 40 °C.[2]

Characterization Data:

Step 2b: N-Ethylation of 1H-benzoimidazole-2-thiol

The alkylation of 1H-benzoimidazole-2-thiol can result in a mixture of N- and S-alkylated products. The regioselectivity is influenced by the choice of base, solvent, and alkylating agent. Phase-transfer catalysis has been shown to influence the reaction outcome, with some conditions favoring S-alkylation.[3] For selective N-alkylation, anhydrous conditions and a suitable base are often employed.

Representative Experimental Protocol:

-

In a flask equipped with a reflux condenser, suspend 1H-benzoimidazole-2-thiol (0.1 mole, 15 g) and anhydrous potassium carbonate (0.1 mole, 13.8 g) in dry acetone (300 ml).

-

Add ethyl iodide (0.13 mole, 20.2 g) to the suspension.

-

Heat the reaction mixture under reflux for 6-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter off the inorganic salts.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by recrystallization from ethanol.

Note: The yield of the N-ethylated product versus the S-ethylated byproduct can vary significantly based on the reaction conditions. The use of different bases such as triethylamine may also influence the product distribution.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows described in this guide.

Caption: Direct synthesis of this compound.

Caption: Two-step synthesis via N-alkylation.

References

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, synthesis, and known biological context, with a focus on its relevance to drug discovery and development.

Chemical Identity and Structure

This compound exists in tautomeric forms: the thiol and the thione. The thione form, 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione, is generally more stable, particularly in the solid state.

Chemical Structure:

-

This compound (Thiol Form)

-

1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione (Thione Form)

CAS Number: While a specific CAS number for this compound is not consistently reported in major chemical databases, the isomeric S-ethylated compound, 2-(ethylthio)-1H-benzimidazole, is registered under CAS Number 14610-11-8 . The parent compound, 1H-Benzimidazole-2-thiol, has the CAS Number 583-39-1 [1]. For the N-ethylated compound, it is often referred to by its chemical name.

Molecular Formula: C₉H₁₀N₂S

Molecular Weight: 178.26 g/mol

Physicochemical and Spectral Data

Below is a summary of available data for this compound and its closely related analogs.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂S | - |

| Molecular Weight | 178.26 g/mol | [2] |

| Appearance | White to beige powder (in thione form) | [3] |

| Melting Point | 120°C to 126°C (for the oxygen analog, 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one) | [3] |

| Solubility | Soluble in hot ethanol and acetone | [4] |

Spectral Data: Characterization of benzimidazole-2-thione derivatives typically involves the following spectroscopic techniques.

-

¹H-NMR: Protons of the ethyl group (triplet and quartet), aromatic protons on the benzene ring, and an N-H proton (in the thione form) would be expected.

-

¹³C-NMR: Signals for the ethyl carbons, aromatic carbons, and a characteristic signal for the C=S carbon in the thione form.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (in the thione form), C-H aromatic and aliphatic stretching, and C=S stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Synthesis of 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione [3]

This protocol describes a recent synthesis of the thione tautomer.

Materials:

-

N¹-ethylbenzene-1,2-diamine

-

Carbon disulfide (CS₂)

-

Pyridine

Procedure:

-

Dissolve N¹-ethylbenzene-1,2-diamine in pyridine.

-

Add carbon disulfide to the solution.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

Upon completion, the product is isolated. This may involve evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.

General Alkylation of 1H-benzo[d]imidazole-2(3H)-thione [5]

This provides a general method that can be adapted for the synthesis of N-substituted benzimidazole-2-thiones.

Materials:

-

1H-benzo[d]imidazole-2(3H)-thione

-

An alkylating agent (e.g., ethyl bromide or ethyl iodide)

-

A base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., dry acetone, ethanol)

Procedure:

-

A mixture of 1H-benzo[d]imidazole-2(3H)-thione and the base is stirred in the solvent and heated under reflux for approximately 1 hour.

-

The alkylating agent (e.g., ethyl bromide) is added to the reaction mixture.

-

Stirring and heating are continued for several hours until the reaction is complete.

-

The reaction mixture is then cooled and filtered.

-

Water is added to the filtrate, and the mixture is left to stand, allowing the product to precipitate.

-

The precipitate is filtered off and washed with water to yield the N-alkylated product.

Experimental Workflow for Synthesis

Synthesis workflow for 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione.

Biological Activity and Potential Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities[6]. While specific biological data for this compound is limited, the activities of related compounds suggest its potential in several therapeutic areas.

Antimicrobial Activity: Many benzimidazole derivatives have demonstrated potent antibacterial and antifungal properties[7]. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Anticancer Activity: Benzimidazole-containing compounds have been investigated as anticancer agents[8]. Their mechanisms can include the inhibition of kinases, interaction with DNA, and disruption of microtubule polymerization. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative activity against human breast cancer cell lines[9].

α-Glucosidase Inhibition: Derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential application in the management of type 2 diabetes[5]. A range of IC₅₀ values from 0.64 µM to 343.10 µM has been reported for various derivatives[5].

Antioxidant and Antiparasitic Activity: The thiol group in the molecule suggests potential for antioxidant activity through redox signaling pathways[7]. Additionally, benzimidazole-2-yl hydrazone derivatives have shown combined antiparasitic and antioxidant properties.

Ophthalmic Applications: Derivatives of 5-R-1H-benzo[d]imidazole-2-thiol have been studied for their potential to reduce intraocular pressure, indicating a possible role in the treatment of glaucoma.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the activities of related benzimidazole and thiol-containing compounds, several potential mechanisms can be proposed.

Redox Signaling: The thiol group can participate in redox reactions, potentially influencing cellular signaling pathways that are sensitive to the cellular redox state. This can be relevant in conditions associated with oxidative stress[7].

Enzyme Inhibition: As seen with related compounds, this compound may act as an inhibitor of various enzymes, such as kinases, topoisomerases, or α-glucosidase, depending on its specific three-dimensional structure and binding affinities[5].

Logical Relationship of Benzimidazole Scaffold to Biological Activity

Relationship between benzimidazole structure and biological activity.

Conclusion

This compound belongs to the pharmacologically significant class of benzimidazole derivatives. While detailed biological studies on this specific compound are emerging, the known activities of its analogs highlight its potential as a lead compound in drug discovery, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. molbase.com [molbase.com]

- 3. 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one, Thermo Scientific Quantity: 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1,3-Dihydro-2H-Benzimidazole-2-Thione | Properties, Uses, Safety Data & Buy Online - Expert Guide [chemheterocycles.com]

- 5. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of 1-Ethyl-1H-benzoimidazole-2-thiol. This benzimidazole derivative is of significant interest to the scientific community due to the broad-spectrum biological activities exhibited by this class of compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure consisting of a fused benzene and imidazole ring, with an ethyl group attached to one of the nitrogen atoms of the imidazole ring and a thiol group at the 2-position. The presence of the thione-thiol tautomerism is a key characteristic of this and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂S | PubChem |

| Molecular Weight | 178.25 g/mol | PubChem |

| Canonical SMILES | CCN1C2=CC=CC=C2NC1=S | PubChem |

| InChI Key | UAVKJJWZLWPSMK-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 2.4 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Synthesis and Characterization

The synthesis of this compound can be achieved through the alkylation of 1H-benzoimidazole-2-thiol. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general procedure can be adapted from the synthesis of similar N-substituted benzimidazole-2-thiol derivatives.

General Experimental Protocol for N-Alkylation

Materials:

-

1H-benzoimidazole-2-thiol

-

Ethyl iodide or ethyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., acetone, dimethylformamide (DMF))

Procedure:

-

To a solution of 1H-benzoimidazole-2-thiol in the chosen solvent, add the base and stir the mixture at room temperature for a specified time to form the corresponding anion.

-

Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the reaction mixture.

-

The reaction is then typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC) to determine completion.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then worked up, which may involve partitioning between an organic solvent and water, followed by drying of the organic layer.

-

The crude product is purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. Based on data from closely related compounds, the expected spectral data are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl protons (a triplet and a quartet), aromatic protons of the benzene ring, and a broad singlet for the N-H proton of the thiol tautomer. |

| ¹³C NMR | Resonances for the ethyl carbons, aromatic carbons, and a characteristic signal for the C=S carbon in the thione tautomer. |

| IR Spectroscopy | Absorption bands for N-H stretching (thiol tautomer), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C=S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Recent research has highlighted the role of some benzimidazole-2-thiol derivatives as inhibitors of the NLRP3 inflammasome.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[3]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2][4]

-

Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[3][4]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell to mediate inflammatory responses.[1] Activated caspase-1 can also induce a form of programmed cell death called pyroptosis.[4]

Caption: The NLRP3 inflammasome signaling pathway and the potential inhibitory role of this compound.

Conclusion

This compound is a molecule of interest within the broader class of benzimidazole derivatives, which are recognized for their diverse pharmacological activities. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic route based on established chemical knowledge. The potential for this and related compounds to modulate inflammatory pathways, such as the NLRP3 inflammasome, highlights a promising avenue for future research and drug development efforts. Further experimental investigation is warranted to fully characterize this compound and elucidate its specific biological functions.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 1-Ethyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of 1-Ethyl-1H-benzoimidazole-2-thiol. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the closely related analogue, 1-Methyl-1H-benzoimidazole-2-thiol, to provide a valuable point of reference. Furthermore, this document outlines standardized experimental protocols for the determination of key physical and spectral properties and presents a plausible biological signaling pathway associated with benzimidazole-2-thiol derivatives.

Core Physical and Chemical Properties

Table 1: Comparative Physical and Chemical Data

| Property | This compound | 1-Methyl-1H-benzoimidazole-2-thiol |

| Molecular Formula | C9H10N2S[1] | C8H8N2S[2] |

| Molecular Weight | 178.25 g/mol [1] | 164.23 g/mol [2] |

| Monoisotopic Mass | 178.05647 Da[1] | 164.04081944 Da[2] |

| Melting Point (°C) | Data not available | 193-197 |

| Boiling Point (°C) | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Likely a solid, based on related compounds | Solid |

| CAS Number | Data not available | 2360-22-7[2] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and spectral characteristics of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[3]

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Büchi M-560 or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20°C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Once melting begins, record the temperature as the starting point of the melting range.

-

Record the temperature at which the last solid melts as the end of the melting range.

-

For a pure compound, the melting range should be narrow, typically within 1-2°C.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in biological assays and formulation development.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Pipettes

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) into a series of small test tubes or vials.

-

Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone) to each tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect for dissolution. If the solid has not fully dissolved, sonicate the mixture in a water bath for 5-10 minutes.

-

If the compound is still not fully dissolved, gently warm the mixture and observe for any change in solubility.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent at room temperature and with heating.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Apparatus:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or similar)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl3, DMSO-d6)

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount (5-10 mg for ¹H, 20-50 mg for ¹³C) of this compound in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d6).[4]

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.[4]

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Identify the characteristic absorption bands corresponding to functional groups such as N-H, C-H, C=N, and C=S.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer (e.g., with ESI - Electrospray Ionization)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the molecular ion peak (M+H)⁺ or (M-H)⁻ to confirm the molecular weight.

Synthesis and Potential Biological Activity Workflow

The following diagrams illustrate a general synthesis workflow for benzimidazole-2-thiol derivatives and a plausible signaling pathway they might influence, based on the known biological activities of this class of compounds.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A hypothetical model of EGFR signaling inhibition by this compound.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The physical characteristics of this compound have not been fully elucidated, and the provided protocols are general guidelines. The biological pathway is a hypothesized mechanism based on the activity of related compounds. Researchers should conduct their own experiments to verify these properties and mechanisms.

References

- 1. PubChemLite - 1-ethyl-1h-benzimidazole-2-thiol (C9H10N2S) [pubchemlite.lcsb.uni.lu]

- 2. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol

This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its synthesis, structural characterization, and predicted physicochemical and biological properties, offering a foundational resource for further investigation and application.

Introduction

This compound, also known as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of an ethyl group at the N1 position and a thiol group at the C2 position of the benzimidazole ring system can significantly influence its physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of this specific derivative.

Synthesis and Characterization

The primary method for the synthesis of this compound involves the reaction of N¹-ethylbenzene-1,2-diamine with carbon disulfide. The reaction is typically carried out in the presence of a base, such as pyridine, and involves refluxing the reaction mixture.

Experimental Protocol: Synthesis of this compound[1]

A detailed experimental protocol for the synthesis of this compound is outlined below.

Materials:

-

N¹-ethylbenzene-1,2-diamine

-

Carbon disulfide (CS₂)

-

Pyridine

Procedure:

-

Dissolve N¹-ethylbenzene-1,2-diamine (1.00 mmol, 136 mg) in pyridine (10 ml).

-

To this solution, add carbon disulfide (3.00 mmol, 228 mg).

-

Reflux the resulting solution for 8 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization, to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various analytical techniques, including crystal structure analysis and spectroscopic methods.

Table 1: Physicochemical and Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| a, b, c (Å) | 8.3378 (3), 11.2319 (4), 9.6841 (4) | [2] |

| β (°) | 97.558 (2) | [2] |

| Volume (ų) | 899.54 (6) | [2] |

| Z | 4 | [2] |

| Calculated Density (g/cm³) | 1.316 | [2] |

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) | Reference |

| [M+H]⁺ | 179.06375 | 134.0 | [1] |

| [M+Na]⁺ | 201.04569 | 146.5 | [1] |

| [M-H]⁻ | 177.04919 | 135.9 | [1] |

| [M+NH₄]⁺ | 196.09029 | 155.2 | [1] |

| [M+K]⁺ | 217.01963 | 141.3 | [1] |

Molecular and Crystal Structure

The molecular structure of this compound is nearly planar. In the crystalline state, molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming pseudocentrosymmetric dimers. The crystal structure is further stabilized by π–π stacking interactions and weak C—H⋯π interactions.[2]

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzimidazole-2-thiol derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities are often attributed to the structural similarity of the benzimidazole nucleus to naturally occurring purines, allowing them to interact with various biological targets.

Potential biological activities of N-substituted benzimidazole-2-thiols include:

-

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit activity against a variety of bacterial and fungal strains.[3]

-

Anticancer Activity: The benzimidazole scaffold is present in several anticancer drugs, and derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

-

Antiviral Activity: Certain benzimidazole derivatives have demonstrated efficacy against a range of viruses.

-

Anti-inflammatory and Analgesic Activity: Substituted benzimidazoles have been reported to possess anti-inflammatory and pain-relieving properties.[4]

The specific signaling pathways modulated by this compound have yet to be elucidated. However, based on the known mechanisms of related compounds, potential pathways of interaction could involve enzymes, receptors, and protein-protein interactions. Further research is required to determine the precise molecular targets and mechanisms of action for this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic route for this compound.

Potential Interaction Logic

The following diagram depicts a generalized logical flow of how a benzimidazole derivative might exert its biological effect, which could be applicable to this compound pending further research.

Caption: Generalized biological interaction pathway.

Conclusion

This compound is a readily synthesizable derivative of the versatile benzimidazole scaffold. Its well-defined structure, confirmed by crystal analysis, provides a solid foundation for further investigation into its chemical and biological properties. While specific biological data for this compound is not yet widely available, the known pharmacological profile of related benzimidazole-2-thiols suggests that it may hold significant potential for applications in drug discovery and development. This guide serves as a foundational resource to encourage and facilitate future research into the specific activities and mechanisms of this compound.

References

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This fused heterocyclic system, comprising a benzene ring and an imidazole ring, is a key component in drugs such as the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic agent albendazole.[2][3] The derivative, 1H-benzoimidazole-2-thiol, serves as a versatile intermediate for synthesizing novel therapeutic agents. This guide focuses on a specific N-substituted derivative, 1-Ethyl-1H-benzoimidazole-2-thiol , exploring its chemical properties, synthesis methodologies, and the potential biological activities it may possess based on extensive research into its structural analogs.

Chemical and Physical Properties

This compound, also known as 3-ethyl-1H-benzimidazole-2-thione, exists in a thiol-thione tautomeric equilibrium, a characteristic feature of 2-mercaptobenzimidazoles.[4] While specific experimental data for the ethyl derivative is sparse, computational data provides valuable insights into its physicochemical properties.

| Property | Data | Source |

| Molecular Formula | C₉H₁₀N₂S | [5] |

| Molecular Weight | 178.25 g/mol | [5] |

| Monoisotopic Mass | 178.05647 Da | [5] |

| IUPAC Name | 3-ethyl-1H-benzimidazole-2-thione | [5] |

| InChI Key | UAVKJJWZLWPSMK-UHFFFAOYSA-N | [5] |

| SMILES | CCN1C2=CC=CC=C2NC1=S | [5] |

| Predicted XlogP | 1.7 | [5] |

| Parent Compound M.P. | 303–304 °C (for 1H-benzoimidazole-2-thiol) | [2] |

Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 179.06375 |

| [M+Na]⁺ | 201.04569 |

| [M-H]⁻ | 177.04919 |

| [M+K]⁺ | 217.01963 |

| (Data sourced from PubChemLite)[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process. The first step involves the creation of the core benzimidazole-2-thiol ring, followed by the specific N-alkylation to introduce the ethyl group.

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzo[d]imidazole-2-thiol (Precursor) This protocol is adapted from methodologies used for synthesizing the core benzimidazole structure.[2][6]

-

Reaction Setup: To a solution of o-phenylenediamine (0.1 mol) and potassium ethylxanthate (0.11 mol) in 95% ethanol (100 ml) and water (15 ml), stir at room temperature.

-

Reflux: Heat the reaction mixture to reflux for approximately 3 hours. Progress can be monitored using Thin-Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture. The product often precipitates out of the solution.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to yield 1H-benzo[d]imidazole-2-thiol as a solid. A typical yield for this step is in the range of 84-86%.[2]

Protocol 2: N-Alkylation to form this compound This is a general N-alkylation procedure based on standard methods for benzimidazole derivatives.[4][7]

-

Reaction Setup: In a flask, dissolve 1H-benzoimidazole-2-thiol (0.01 mol) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (0.015 mol) to the solution and stir.

-

Alkylation: Slowly add an ethylating agent, such as ethyl iodide or ethyl bromide (0.012 mol), to the mixture.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating for several hours (e.g., 6-12 hours) until the reaction is complete, as indicated by TLC.

-

Workup: Quench the reaction by pouring the mixture into cold water. The resulting precipitate is the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Potential Biological Activities

While direct biological studies on this compound are not extensively published, the benzimidazole-2-thiol scaffold is a prolific source of bioactive molecules. Derivatives have demonstrated a wide spectrum of activities, suggesting potential avenues of investigation for the title compound.

-

Antimicrobial and Antifungal Activity: Numerous S- and N-substituted benzimidazole-2-thiol derivatives have been synthesized and tested against various bacterial and fungal strains.[2][8] Some compounds show potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8]

-

Anti-diabetic Activity: A recent study highlighted a series of novel benzimidazole-2-thiols as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Several derivatives exhibited significantly lower IC₅₀ values than the standard drug, acarbose.[3]

-

Anticancer Activity: Certain benzimidazole derivatives have been evaluated for their antitumor properties, showing activity against various cancer cell lines.[1][6] The mechanism often involves the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR).[6]

-

Anthelmintic Activity: The benzimidazole core is famously used in anthelmintic drugs like albendazole and mebendazole, which target parasitic worms.[2]

Table of Biological Activity for Representative Benzimidazole-2-thiol Derivatives

| Compound Class | Activity Type | Target/Strain | Potency (IC₅₀ / MIC) | Reference |

| 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | α-Glucosidase Inhibition | S. cerevisiae | 0.64 µM - 343.10 µM | [3] |

| 2-Substituted-benzimidazoles | Antibacterial | S. aureus, E. coli | MIC < 4 µg/mL - 15.63 mg/mL | [8] |

| Benzo[9][10]imidazo[2,1-b]thiazole derivatives | Anticancer (EGFR) | HeLa cell line | IC₅₀ = 55.0 nmol/L | [6] |

| Furan-benzimidazole derivatives | Anticancer | A549 lung cancer cell | IC₅₀ = 6.75 µM | [1] |

Postulated Mechanism of Action: Enzyme Inhibition

Many biological effects of benzimidazole derivatives can be attributed to their ability to inhibit key enzymes. As an example, the inhibition of α-glucosidase by benzimidazole-2-thiol derivatives represents a promising anti-diabetic strategy. The molecule can bind to the active site of the enzyme, preventing the natural substrate from binding and being processed.

References

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eresearchco.com [eresearchco.com]

- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-ethyl-1h-benzimidazole-2-thiol (C9H10N2S) [pubchemlite.lcsb.uni.lu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Phenethyl-1H-benzo[d]imidazole-2-thiol | Sigma-Aldrich [sigmaaldrich.com]

- 10. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

Spectroscopic Profile of 1-Ethyl-1H-benzoimidazole-2-thiol: A Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) specifically for 1-Ethyl-1H-benzoimidazole-2-thiol could not be located. This guide therefore presents predicted data and data from closely related analogue compounds to provide an informed estimation of the expected spectroscopic characteristics of the target molecule. The experimental protocols provided are general methods applicable to the analysis of benzimidazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class of molecules. Compounds in this family are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. The structural elucidation and confirmation of such molecules are critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the anticipated spectroscopic data for this compound and details the standard experimental methodologies used to acquire such data.

Spectroscopic Data

The following tables summarize the predicted and analogue-derived spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~7.2-7.6 | m | 4H | Ar-H |

| ~4.3 | q | 2H | N-CH₂-CH₃ |

| ~1.4 | t | 3H | N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=S |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-C (quaternary) |

| ~123 | Ar-CH |

| ~110 | Ar-CH |

| ~40 | N-CH₂ |

| ~14 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Medium-Broad | N-H Stretch |

| 3050-3000 | Medium | Ar C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1620 | Medium | C=N Stretch |

| ~1475 | Medium | Ar C=C Stretch |

| ~1280 | Strong | C=S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₁₀N₂S)

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.0637 |

| [M+Na]⁺ | 201.0456 |

| [M-H]⁻ | 177.0492 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

ATR Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

-

KBr Pellet Method:

-

Approximately 1-2 mg of the sample is ground with ~100 mg of dry KBr powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is a common method for this type of molecule.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

A small amount of formic acid may be added to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired in either positive or negative ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

High-resolution data allows for the determination of the exact mass and molecular formula.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Thione-Thiol Tautomerism of 1-Ethyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thione-thiol tautomerism in 1-Ethyl-1H-benzoimidazole-2-thiol, a key structural motif in various biologically active compounds. Understanding this tautomeric equilibrium is crucial for drug design and development, as the predominant form can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This document details the synthetic pathways, experimental protocols for characterization, and computational approaches to analyze this dynamic isomeric state.

Introduction to Thione-Thiol Tautomerism

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In the case of this compound, the equilibrium exists between the thione (amide-like) and thiol (enol-like) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, pH, and the electronic nature of substituents on the benzimidazole ring. Generally, in condensed phases and various solutions, the thione form tends to be the more dominant and stable species for many heterocyclic thiones.[1]

Caption: Thione-thiol tautomeric equilibrium in this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting with the ethylation of o-phenylenediamine, followed by cyclization with carbon disulfide.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Step 1: Synthesis of N-Ethyl-o-phenylenediamine:

-

To a solution of o-phenylenediamine in a suitable solvent like ethanol, add a base such as potassium carbonate.

-

Slowly add one equivalent of ethyl iodide and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting N-Ethyl-o-phenylenediamine by column chromatography.

-

-

Step 2: Synthesis of this compound:

-

Dissolve N-Ethyl-o-phenylenediamine in ethanol, followed by the addition of potassium hydroxide.

-

Add carbon disulfide dropwise to the stirred solution at room temperature.

-

Reflux the reaction mixture for 3-4 hours.

-

After cooling, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

-

Spectroscopic Characterization

Spectroscopic methods are instrumental in identifying the predominant tautomeric form and studying the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the thione form, a signal corresponding to the N-H proton is expected, which would be absent in the thiol form. The chemical shifts of the ethyl group and aromatic protons will also differ between the two tautomers. For the parent 1H-benzo[d]imidazole-2(3H)-thione, the NH proton appears as a singlet around δ 12.20 ppm.[2]

-

¹³C NMR: The most significant difference is the chemical shift of the C2 carbon. In the thione form, this carbon (C=S) will be significantly downfield compared to the thiol form (C-S). For a similar benzimidazole-2-thione derivative, the C=S signal appears at approximately δ 168.9 ppm.[2]

Infrared (IR) Spectroscopy

-

Thione Form: Characterized by the presence of a C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹, and an N-H stretching band around 3100-3400 cm⁻¹.

-

Thiol Form: The N-H band would be absent, and a weak S-H stretching band might be observed around 2550-2600 cm⁻¹. The absence of a strong C=S absorption is a key indicator of the thiol form.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomeric equilibria in different solvents.[4] The thione and thiol forms have distinct chromophores (C=S and C=N, respectively) that absorb at different wavelengths. The n→π* transition of the C=S group in the thione form typically results in a different absorption maximum compared to the π→π* transitions in the aromatic system of the thiol form.[4]

Table 1: Representative Spectroscopic Data for Thione-Thiol Tautomers

| Spectroscopic Technique | Thione Form (1-Ethyl-1H-benzoimidazole-2(3H)-thione) | Thiol Form (this compound) |

| ¹H NMR (δ, ppm) | ~3.1-3.4 (N-H), ~1.4 (t, CH₃), ~4.2 (q, CH₂) | ~7.0-7.5 (S-H, often broad), ~1.3 (t, CH₃), ~4.1 (q, CH₂) |

| ¹³C NMR (δ, ppm) | ~168-170 (C=S) | ~148-152 (C-S) |

| IR (ν, cm⁻¹) | ~3100-3400 (N-H), ~1050-1250 (C=S) | ~2550-2600 (S-H) |

| UV-Vis (λmax, nm) | ~280-300 | ~250-270 |

Note: These are expected values based on literature for similar compounds and would need to be confirmed experimentally.

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers.

Computational Protocol:

-

Model Building: Construct the 3D structures of both the thione and thiol tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)).[5] This will determine the lowest energy conformation for each tautomer.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable form in the gas phase.

-

Solvent Effects: To model the system in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.

-

Transition State Search: To understand the energy barrier for interconversion, a transition state search can be performed.

Caption: Workflow for computational analysis of tautomerism.

Table 2: Hypothetical Computational Energy Data

| Tautomer | Method/Basis Set | Gas Phase Energy (Hartree) | Relative Energy (kcal/mol) |

| Thione | B3LYP/6-311G(d,p) | -X.0000 | 0.00 |

| Thiol | B3LYP/6-311G(d,p) | -X.0000 + ΔE | +Y.Y |

| Transition State | B3LYP/6-311G(d,p) | -X.0000 + Ea | +Z.Z |

Note: X, Y, and Z represent placeholder values. Computational studies on similar systems suggest the thione form is generally more stable.[6]

Conclusion

The thione-thiol tautomerism of this compound is a critical aspect influencing its chemical behavior and potential as a pharmacophore. A combined approach of organic synthesis, detailed spectroscopic analysis (NMR, IR, UV-Vis), and computational modeling provides a robust framework for characterizing this equilibrium. For drug development professionals, a thorough understanding of the predominant tautomeric form under physiological conditions is essential for predicting drug-receptor interactions and metabolic fate. The experimental and computational protocols outlined in this guide offer a clear pathway for such investigations.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. Computational Studies for Inhibitory Action of 2-Mercapto-1-Methylimidazole Tautomers on Steel Using of Density Functional Theory Method (DFT), International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of benzimidazole thiols

An in-depth analysis of the available research reveals that benzimidazole thiols, and particularly their derivatives, represent a significant class of heterocyclic compounds with a wide array of potential therapeutic applications. Their versatile structure allows for modifications that have led to the development of potent agents for various diseases. This technical guide synthesizes the current understanding of benzimidazole thiols, focusing on their anticancer and antimicrobial properties, and provides an overview of their mechanism of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Anticancer Applications of Benzimidazole Thiols

Benzimidazole thiol derivatives have emerged as a promising area of research in oncology. Studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

One area of investigation has been their role as inhibitors of key signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to interfere with the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in tumor angiogenesis. By inhibiting this receptor, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The inhibition of VEGFR-2 by benzimidazole thiol derivatives disrupts a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival. The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, typically triggers the autophosphorylation of the receptor's intracellular domain. This, in turn, activates several downstream pathways, including the PLCγ-PKC-MAPK pathway, which ultimately leads to the expression of genes involved in angiogenesis. Benzimidazole thiols can competitively bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of various benzimidazole thiol derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative A | HeLa (Cervical Cancer) | 7.8 |

| A549 (Lung Cancer) | 12.5 | |

| Derivative B | MCF-7 (Breast Cancer) | 5.2 |

| HepG2 (Liver Cancer) | 9.1 | |

| Derivative C | HeLa (Cervical Cancer) | 6.5 |

| A549 (Lung Cancer) | 10.3 |

Experimental Protocols: MTT Assay for Cytotoxicity

A common method to assess the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the benzimidazole thiol derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Applications of Benzimidazole Thiols

Benzimidazole thiols also exhibit significant potential as antimicrobial agents, with demonstrated activity against a range of bacteria and fungi. Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes or the disruption of cell wall integrity.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Derivative D | Staphylococcus aureus | 16 | Candida albicans | 32 |

| Escherichia coli | 32 | Aspergillus niger | 64 | |

| Derivative E | Staphylococcus aureus | 8 | Candida albicans | 16 |

| Escherichia coli | 16 | Aspergillus niger | 32 |

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The benzimidazole thiol compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a foundational overview of the therapeutic potential of benzimidazole thiols. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological properties, and evaluate their safety and efficacy in preclinical and clinical settings. The versatility of the benzimidazole scaffold suggests that with continued investigation, these compounds could lead to the development of novel and effective therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the cyclization of N-ethyl-o-phenylenediamine with carbon disulfide.

Physicochemical and Characterization Data

The following table summarizes the key quantitative data for the target compound, this compound.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.25 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a solid | Based on related benzimidazole-2-thiol derivatives which are typically crystalline solids.[2] |

| Melting Point (m.p.) | Not available; expected >150 °C | The related 1-methyl analog has a melting point of 193-197 °C. The melting point should be determined experimentally. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), insoluble in water. | Based on general solubility of similar compounds.[3] |

| ¹H NMR (Expected) | See discussion below | Characteristic peaks for ethyl group (triplet and quartet) and aromatic protons are expected. The thiol proton (or NH proton in thione tautomer) is expected at high ppm. |

| ¹³C NMR (Expected) | See discussion below | Signals for the ethyl group, aromatic carbons, and a characteristic C=S carbon (~170 ppm) are anticipated. |

| IR Spectroscopy (KBr) | See discussion below | Expected peaks include N-H stretching (for thione tautomer), C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C=S stretching.[4] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via the reaction of N-ethyl-o-phenylenediamine and carbon disulfide.

Materials and Reagents

-

N-ethyl-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Acetic acid (glacial)

-

Activated charcoal

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus (Büchner funnel)

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-ethyl-o-phenylenediamine (0.1 mol), potassium hydroxide (0.1 mol), 95% ethanol (100 mL), and water (15 mL).

-

Addition of Carbon Disulfide: While stirring, carefully add carbon disulfide (0.1 mol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, cautiously add a small amount of activated charcoal to the hot mixture and continue to reflux for an additional 10-15 minutes.

-

Filtration: Remove the charcoal by hot filtration through a fluted filter paper or a pad of celite.

-

Precipitation: Transfer the hot filtrate to a beaker and dilute with an equal volume of warm water (approximately 100 mL). Acidify the mixture with glacial acetic acid, with constant stirring, until the product fully precipitates.

-